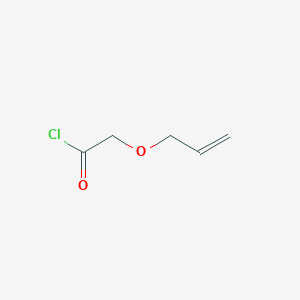
Allyloxyacetyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Allyloxyacetyl chloride is an organic compound with the molecular formula C5H7ClO2. It is a derivative of acetic acid where the hydroxyl group is replaced by an allyloxy group, and the carboxyl group is converted to an acid chloride. This compound is known for its reactivity and is used in various chemical synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Allyloxyacetyl chloride can be synthesized through the reaction of allyloxyacetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acid chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products .
Industrial Production Methods: In an industrial setting, the production of allyloxyacetic acid chloride may involve the use of phosphorus trichloride (PCl3) or phosphorus pentachloride (PCl5) as alternative reagents to thionyl chloride. These reagents also facilitate the conversion of the carboxylic acid to the acid chloride, although the reaction conditions and by-products may vary .
Analyse Des Réactions Chimiques
Types of Reactions: Allyloxyacetyl chloride undergoes several types of chemical reactions, including nucleophilic substitution, hydrolysis, and esterification.
Common Reagents and Conditions:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atom with a nucleophile. Common nucleophiles include amines, alcohols, and water. For example, reacting allyloxyacetic acid chloride with an amine can produce an amide.
Hydrolysis: In the presence of water, allyloxyacetic acid chloride hydrolyzes to form allyloxyacetic acid and hydrochloric acid.
Esterification: Reacting allyloxyacetic acid chloride with an alcohol can produce an ester and hydrochloric acid.
Major Products:
- Amides (from reaction with amines)
- Esters (from reaction with alcohols)
- Allyloxyacetic acid (from hydrolysis)
Applications De Recherche Scientifique
Allyloxyacetyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: this compound derivatives may have potential therapeutic applications, although specific uses are still under investigation.
Industry: It is used in the production of polymers and other materials where specific functional groups are required
Mécanisme D'action
The mechanism of action of allyloxyacetic acid chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon in the acid chloride is highly electrophilic due to the electron-withdrawing effect of the chlorine atom. This makes it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The pathways involved include the formation of tetrahedral intermediates, followed by the elimination of the chloride ion .
Comparaison Avec Des Composés Similaires
Acetyl chloride (CH3COCl): Similar in structure but lacks the allyloxy group.
Propionyl chloride (C2H5COCl): Similar in structure but has an ethyl group instead of an allyloxy group.
Benzoyl chloride (C6H5COCl): Contains a phenyl group instead of an allyloxy group.
Uniqueness: Allyloxyacetyl chloride is unique due to the presence of the allyloxy group, which imparts different reactivity and properties compared to other acyl chlorides. This makes it valuable in specific synthetic applications where the allyloxy functionality is required .
Propriétés
Formule moléculaire |
C5H7ClO2 |
|---|---|
Poids moléculaire |
134.56 g/mol |
Nom IUPAC |
2-prop-2-enoxyacetyl chloride |
InChI |
InChI=1S/C5H7ClO2/c1-2-3-8-4-5(6)7/h2H,1,3-4H2 |
Clé InChI |
JYHQQVUADRVUPA-UHFFFAOYSA-N |
SMILES canonique |
C=CCOCC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















